Cas no 2098159-32-9 ((E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid)

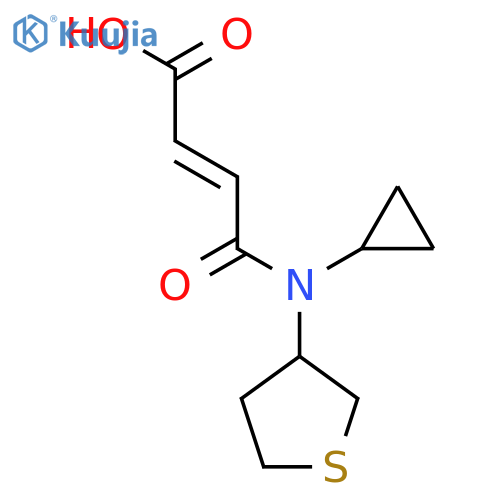

2098159-32-9 structure

商品名:(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid

(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- AKOS026711994

- (E)-4-[cyclopropyl(thiolan-3-yl)amino]-4-oxobut-2-enoic acid

- (E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid

- starbld0015778

- F1907-7651

- 2098159-32-9

- 4-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid

-

- インチ: 1S/C11H15NO3S/c13-10(3-4-11(14)15)12(8-1-2-8)9-5-6-16-7-9/h3-4,8-9H,1-2,5-7H2,(H,14,15)/b4-3+

- InChIKey: UBXFJHJOWCQNOL-ONEGZZNKSA-N

- ほほえんだ: S1CCC(C1)N(C(/C=C/C(=O)O)=O)C1CC1

計算された属性

- せいみつぶんしりょう: 241.07726451g/mol

- どういたいしつりょう: 241.07726451g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 325

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 82.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1907-7651-5g |

(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid |

2098159-32-9 | 95%+ | 5g |

$2167.0 | 2023-09-07 | |

| Life Chemicals | F1907-7651-10g |

(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid |

2098159-32-9 | 95%+ | 10g |

$3034.0 | 2023-09-07 | |

| Life Chemicals | F1907-7651-0.25g |

(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid |

2098159-32-9 | 95%+ | 0.25g |

$595.0 | 2023-09-07 | |

| TRC | E286461-1g |

(E)-4-(Cylopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic Acid |

2098159-32-9 | 1g |

$ 570.00 | 2022-06-05 | ||

| TRC | E286461-100mg |

(E)-4-(Cylopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic Acid |

2098159-32-9 | 100mg |

$ 95.00 | 2022-06-05 | ||

| TRC | E286461-500mg |

(E)-4-(Cylopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic Acid |

2098159-32-9 | 500mg |

$ 365.00 | 2022-06-05 | ||

| Life Chemicals | F1907-7651-2.5g |

(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid |

2098159-32-9 | 95%+ | 2.5g |

$1439.0 | 2023-09-07 | |

| Life Chemicals | F1907-7651-0.5g |

(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid |

2098159-32-9 | 95%+ | 0.5g |

$627.0 | 2023-09-07 | |

| Life Chemicals | F1907-7651-1g |

(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid |

2098159-32-9 | 95%+ | 1g |

$660.0 | 2023-09-07 |

(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid 関連文献

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

5. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

2098159-32-9 ((E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid) 関連製品

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 4770-00-7(3-cyano-4-nitroindole)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量